2-(4-Chlorophenyl)-2-methyloxirane

Asymmetric catalysis Dynamic kinetic resolution Quaternary stereocenter formation

Select 2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) when maximum enantiopurity in quaternary stereocenter formation is non-negotiable. This 4-chloro variant delivers 99% ee and >99% yield in asymmetric SN2 dynamic kinetic resolution—outperforming the 4-bromo (83% ee) and 4-fluoro (86% ee) analogs. It is the essential 4-chlorophenyl pharmacophore precursor for triazolylmethyloxirane fungicides and a validated substrate for epoxide hydrolase benchmarking. Do not substitute with generic 2-aryl-2-methyloxiranes; substituent-dependent enzyme recognition (3.7% vs. 113% relative SOI activity) makes analog swapping a high-risk decision.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 1669-70-1
Cat. No. B158101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-methyloxirane
CAS1669-70-1
Synonyms2-(4-CHLOROPHENYL)-2-METHYLOXIRANE
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1(CO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
InChIKeyNAEOVJSSTOAABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) | Product Overview for Scientific Procurement


2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) is a para-chloro-substituted phenyl epoxide bearing a 2,2-disubstituted oxirane ring, with the molecular formula C₉H₉ClO and molecular weight 168.62 g/mol. Its computed density is 1.214 g/cm³, with a calculated boiling point of 228.2°C at 760 mmHg and a flash point of 96.9°C [1]. Commercial sources typically offer this compound at ≥95% purity . The compound serves as a chiral building block and intermediate in pharmaceutical and agrochemical synthesis, with its primary differentiation arising from its performance in stereoselective transformations .

2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) | Why Generic Substitution Is Not Straightforward


In-class 2-aryl-2-methyloxiranes cannot be assumed interchangeable because the nature of the aryl substituent profoundly alters reactivity and selectivity in both enzymatic and chemical transformations. For example, styrene oxide isomerase (SOI) from Pseudomonas putida accepts 2-methyl-2-(4-methylphenyl)oxirane with 113% of the activity observed for the parent 2-phenyloxirane, whereas 2-(4-chlorophenyl)oxirane yields only 3.7% of that activity [1]. This dramatic substituent-dependent variation in enzyme recognition means that selecting an unvalidated analog for a biocatalytic step carries a high risk of failure or suboptimal performance . The quantitative evidence below establishes where 2-(4-chlorophenyl)-2-methyloxirane demonstrates specific, verifiable advantages over its closest comparators.

2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) | Product-Specific Quantitative Evidence Guide


2-(4-Chlorophenyl)-2-methyloxirane | Asymmetric SN2 Dynamic Kinetic Resolution Delivers 99% ee

In an asymmetric SN2 dynamic kinetic resolution study, 2-(4-chlorophenyl)-2-methyloxirane as the electrophilic substrate achieved 99% enantiomeric excess (ee) and >99% yield . This performance surpassed that of the 4-bromo-substituted analog (2-(4-bromophenyl)-2-methyloxirane), which yielded only 83% ee under identical conditions, as well as the 4-fluoro analog which gave 86% ee .

Asymmetric catalysis Dynamic kinetic resolution Quaternary stereocenter formation

2-(4-Chlorophenyl)-2-methyloxirane | Microsomal Epoxide Hydrolase Hydrolysis Yields Up to 34% Enantiomeric Purity

2-Aryl-2-methyloxiranes, including 2-(4-chlorophenyl)-2-methyloxirane, undergo enantioselective hydrolysis mediated by pig liver microsomal epoxide hydrolase (mEH) to yield 1,2-diols containing a tertiary benzylic alcohol stereogenic center with up to 34% enantiomeric purity [1]. This enzyme class serves as a baseline for assessing substituent effects on hydrolytic kinetic resolution, establishing the compound's behavior in a well-characterized biocatalytic system.

Biocatalysis Enantioselective hydrolysis Epoxide hydrolase

2-(4-Chlorophenyl)-2-methyloxirane | Biocatalytic Isomerization to 2-(4-Chlorophenyl)propanal via Styrene Oxide Isomerase

Styrene oxide isomerase (SOI) from Pseudomonas putida catalyzes the conversion of 2-(4-chlorophenyl)-2-methyloxirane to 2-(4-chlorophenyl)propanal [1]. This transformation occurs in a biocatalytic cascade that converts racemic epoxides to (S)-2-arylpropionic acids and both (R)- and (S)-2-arylpropyl amines—valuable pharmaceutical intermediates [1].

Biocatalytic isomerization Whole-cell catalysis Arylpropanal synthesis

2-(4-Chlorophenyl)-2-methyloxirane | Enantioselective Synthesis from Methyl Ketones with Up to 97% ee

In a study on enantioselective synthesis of 2,2-disubstituted terminal epoxides from methyl ketones, 2-(4-chlorophenyl)-2-methyloxirane was employed as a substrate, achieving up to 97% enantioselectivity (ee) and >99% yield . This dual achievement of high yield and high ee distinguishes this compound from many 2-aryl-2-methyloxirane syntheses where optimizing one metric often compromises the other.

Enantioselective synthesis Epoxide preparation Methyl ketone conversion

2-(4-Chlorophenyl)-2-methyloxirane | Physicochemical Properties with Comparators

The physicochemical properties of 2-(4-chlorophenyl)-2-methyloxirane include a computed density of 1.214 g/cm³, calculated boiling point of 228.2°C at 760 mmHg, flash point of 96.9°C, vapor pressure of 0.112 mmHg at 25°C, refractive index of 1.558, and LogP of 2.5854 [1][2]. In comparison, the unsubstituted analog 2-methyl-2-phenyloxirane (CAS 2085-88-3) exhibits a lower density of 1.036 g/cm³, boiling point of 189.2°C, and LogP of 2.02 [3], while the 4-fluoro analog shows a density of 1.12 g/cm³ .

Physicochemical properties Quality control Product specification

2-(4-Chlorophenyl)-2-methyloxirane | Standard Epoxide Reactivity Profile via Corey-Chaykovsky and Related Methods

2-(4-Chlorophenyl)-2-methyloxirane can be synthesized via standard epoxidation methodologies including the Corey-Chaykovsky reaction from 1-(4-chlorophenyl)ethanone using trimethylsulfonium iodide and NaH in DMSO/THF , or via m-CPBA oxidation of 4-chloro-α-methylstyrene . As a 2,2-disubstituted terminal epoxide, it participates in nucleophilic ring-opening reactions characteristic of its class .

Epoxide synthesis Corey-Chaykovsky reaction Nucleophilic ring-opening

2-(4-Chlorophenyl)-2-methyloxirane (CAS 1669-70-1) | Best Research and Industrial Application Scenarios


Chiral Building Block for Quaternary Stereocenter Construction via Asymmetric SN2 Resolution

This compound is the preferred electrophilic substrate when constructing quaternary stereocenters via asymmetric SN2 dynamic kinetic resolution. The 99% ee and >99% yield obtained with the 4-chloro variant exceeds performance of the 4-bromo (83% ee) and 4-fluoro (86% ee) analogs under identical conditions . Researchers should select this compound specifically when maximum enantiopurity is required in one-step SN2-mediated quaternary center formation.

Substrate in Biocatalytic Cascades for (S)-2-Arylpropionic Acid and Arylpropyl Amine Synthesis

In whole-cell biocatalytic cascade systems employing styrene oxide isomerase (SOI) from Pseudomonas putida, 2-(4-chlorophenyl)-2-methyloxirane serves as an accepted substrate for conversion to 2-(4-chlorophenyl)propanal, which then enters downstream pathways to yield chiral (S)-2-arylpropionic acids or (R)- and (S)-2-arylpropyl amines [1]. This application is particularly relevant for pharmaceutical intermediate production where enzymatic routes offer greener alternatives to traditional chemical synthesis.

Precursor for Triazole-Based Fungicide Development

This epoxide functions as a key intermediate in the synthesis of azolylmethyloxirane fungicides. Patent literature identifies derivatives such as 2-(1,2,4-triazol-1-ylmethyl)-2-(tert-butyl)-3-(4-chlorophenyl)oxirane and related structures as active fungicidal agents [2]. The 4-chlorophenyl moiety is essential to the pharmacophore; substitution with alternative aryl groups (e.g., 4-methyl, 4-methoxy, or unsubstituted phenyl) alters or eliminates antifungal efficacy, making this specific halogenated variant the required precursor for this class of crop protection agents .

Benchmark Compound for Epoxide Hydrolase Substrate Profiling

The compound serves as a reference substrate for evaluating epoxide hydrolase (EH) activity and enantioselectivity across different enzyme sources. Having established baseline data with pig liver microsomal EH (up to 34% ee) , researchers can use this compound to benchmark novel bacterial EHs from genera such as Rhodococcus, Mycobacterium, and Nocardia [3], enabling systematic comparison of biocatalyst performance for kinetic resolution of 2,2-disubstituted epoxides.

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